molecular formula C21H16N2O5 B6497626 N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 952969-04-9

N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6497626
CAS No.: 952969-04-9
M. Wt: 376.4 g/mol
InChI Key: XVMIBWIPRGQXIZ-UHFFFAOYSA-N
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Description

The compound N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic molecule combining a chromene (coumarin) backbone and a substituted 1,2-oxazole moiety. The chromene ring features a 4-oxo group, while the oxazole is substituted at the 5-position with a 3-methoxyphenyl group and at the 3-position with a methyl-linked carboxamide bridge to the chromene system. The 3-methoxyphenyl group may enhance lipophilicity and influence binding interactions, while the oxazole’s heteroaromatic nature could contribute to π-π stacking or hydrogen bonding in biological targets.

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-26-15-6-4-5-13(9-15)19-10-14(23-28-19)12-22-21(25)20-11-17(24)16-7-2-3-8-18(16)27-20/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMIBWIPRGQXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide, identified by the CAS number 952969-04-9, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological activity, particularly focusing on its anticancer and anti-inflammatory properties.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C21H16N2O5
Molecular Weight 376.4 g/mol
Structure Chemical Structure

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : The oxazole ring is synthesized through cyclization reactions of suitable precursors.
  • Attachment of the Methoxyphenyl Group : This is achieved through Friedel-Crafts acylation.
  • Formation of the Chromene Core : The chromene structure is formed via condensation reactions with appropriate substrates.
  • Final Coupling : The final step involves forming the amide bond to yield the target compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

  • Cell Line Inhibition : Studies have shown that this compound can inhibit various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. It induces apoptosis and inhibits cell proliferation through mechanisms such as:
    • Inhibition of specific kinases involved in signaling pathways.
    • Induction of oxidative stress leading to cancer cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits enzymes and pathways associated with inflammation, making it a candidate for further research in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the chromene family, providing insights into their mechanisms:

  • Multi-target Ligands : A study evaluated derivatives similar to N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene for their activity against cholinesterases and cyclooxygenases. Some compounds showed dual inhibitory effects against these enzymes, which are critical in inflammation and neurodegenerative diseases .
  • Cytotoxicity Evaluation : Compounds related to this structure were tested for cytotoxicity against various cancer cell lines. The presence of specific substituents on the chromene core influenced their effectiveness, highlighting structure–activity relationships crucial for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Hybrid Systems

(a) N-(Diphenylmethyl)-2-[N-(5-Methyl-1,2-Oxazol-3-yl)...] ()

This compound shares the 1,2-oxazol-3-yl group but replaces the chromene-carboxamide with a diphenylmethyl-acetamide system. The 5-methyl substituent on the oxazole may lower steric hindrance compared to the 3-methoxyphenyl group in the target compound, altering binding specificity .

(b) 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylic Acid Derivatives ()

Replacing the methoxyphenyl group with a thiophene (as in compound 45p) introduces sulfur-based electronegativity, which could modulate solubility and metabolic stability. Thiophene’s smaller size compared to phenyl may enhance target penetration but reduce hydrophobic interactions .

(c) SYN547407 ()

The pesticide SYN547407 incorporates a dihydroisoxazolyl-benzamide structure with trifluoromethyl and chloro-fluoro substituents. The electron-withdrawing trifluoromethyl group enhances metabolic resistance, a feature absent in the target molecule’s methoxy group .

Key Molecular Properties and Hypothetical Bioactivity

The table below compares structural and predicted physicochemical properties based on analogous compounds:

Property Target Compound 5-Methylthiophene-Isoxazole () SYN547407 ()
Molecular Weight ~395.4 g/mol (calculated) 271.12 g/mol 410.26 g/mol
logP (Lipophilicity) ~2.8 (estimated) ~2.5 (thiophene lowers logP) ~4.1 (CF₃ increases logP)
H-Bond Donors/Acceptors 2 / 6 1 / 5 2 / 7
Aryl Substituent 3-Methoxyphenyl 5-Methylthiophene 3,5-Dichloro-4-fluorophenyl
Bioactivity (Hypothetical) Moderate kinase inhibition Antimicrobial (thiophene derivatives) Pesticidal
Notes:
  • The target compound’s higher H-bond acceptors (chromene carbonyl and oxazole) may improve target engagement but reduce blood-brain barrier penetration.
  • The methoxy group’s electron-donating nature contrasts with SYN547407’s electron-withdrawing substituents, suggesting divergent mechanisms of action .

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